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Compound of Interest

Compound Name: N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-
alkyl-N-methylbenzamides and related benzamide derivatives. It is intended for researchers,
scientists, and drug development professionals, offering a comparative overview of their
performance against various biological targets, supported by experimental data.

The biological activity of benzamide derivatives is intricately linked to the substitution patterns
on both the benzoyl ring and the amide nitrogen. This guide synthesizes findings from multiple
studies to elucidate these relationships, providing insights for the rational design of novel
therapeutic agents.

Antitubercular Activity

A key finding in the SAR of benzamides against Mycobacterium tuberculosis is the importance
of the amide nitrogen substitution. N,N-dimethyl substitution has been shown to dramatically
decrease antitubercular activity compared to primary and N-methyl analogues, suggesting that
a hydrogen bond donor on the amide is crucial for this specific activity.[1] Furthermore, the
lipophilicity, governed by the length of the N-alkyl chain, is a critical determinant of
antimycobacterial potency, with intermediate chain lengths often yielding optimal activity.[2]

Table 1: Comparative Antitubercular Activity of Benzamide Derivatives and Standard Drugs
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Structure (R-

Compound/Dr Activity
group on Target/Assay Reference
ug . (MIC/IC90)
Amide)
Benzamide M. tuberculosis
Analogues H37Rv
Compound 1 R1=H, R2=H MABA IC90: 0.41 pM [1]
Compound 2 R1=H, R2=CHs MABA IC90: 0.85 pM [1]
R1=CHs,
Compound 3 MABA IC90: 49 uM [1]
R2=CHs
N-Hexyl-3,5- MIC: 0.016
o , N-Hexyl MABA [2]
dinitrobenzamide pg/mL
N-Octyl-3,5- MIC: 0.016
- _ N-Octyl MABA 2]
dinitrobenzamide pg/mL
Standard
Antitubercular
Drugs
o ) MIC: ~0.025-
Isoniazid - M. tuberculosis [31141[5]
0.05 pg/mL
. - _ MIC: ~0.05-0.1
Rifampicin - M. tuberculosis [31[4][5]
pg/mL
_ MIC: ~0.5-2.0
Ethambutol - M. tuberculosis [31141[5]
pg/mL
_ _ , MIC: ~20-100
Pyrazinamide - M. tuberculosis [31141[5]
pg/mL

Anticancer Activity

The antiproliferative effects of benzamide derivatives are highly sensitive to the substitution

pattern on the benzoyl ring. For instance, N-benzyl-2-fluorobenzamide derivatives have been
identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triple-
negative breast cancer. One such derivative demonstrated an ICso of 1.98 puM against MDA-
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MB-231 cells, significantly more potent than the established HDAC inhibitor, chidamide (ICso =

24.37 uM).[6]

Table 2: Comparative Anticancer Activity of Benzamide Derivatives and Standard Drugs

Compound/Dr Target Cell

. Assay Activity (ICso) Reference
ug Line
Benzamide
Derivatives
Compound 38
(N-benzyl-2-
) MDA-MB-231 MTT Assay 1.98 uM [6]
fluorobenzamide
analog)
Chidamide MDA-MB-231 MTT Assay 24.37 uM [6]
Standard
Anticancer Drugs
o ] Varies (often nM
Doxorubicin Various MTT Assay [7]
range)
) ) Varies (often nM
Paclitaxel Various MTT Assay [7]
range)
Imatinib Cell-based Varies (nM to uM
CML, GIST [8]
(Gleevec) assays range)

Dopamine D2 Receptor Antagonism

Substituted benzamides represent a significant class of dopamine D2 receptor antagonists,

which are crucial in the treatment of psychosis and nausea. The nature of the N-substituents

and the substitution pattern on the benzoyl ring are critical for D2 receptor affinity and

selectivity. For many potent D2 antagonists, a basic amine in the side chain is thought to

interact with a conserved aspartate residue in the transmembrane domain of the receptor.[9]

Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives and

Standard Drugs
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Compound/Dr Structure/Clas Affinity
Assay ] Reference

ug s (ICs0lKi)

Benzamide

Derivatives

(R)-N-[(1-benzyl-

2-

rrolidinyl)meth Substituted SH]Spiperone

by 2 ) [ ) ] _p P ICs0: ~1 nM [10]

yl]-5,6- Benzamide Binding

dimethoxy-

salicylamide

Standard

Dopamine

Antagonists
Typical 3H]Spiperone

Haloperidol yp. ) [ ] ) 'p P Ki: ~1-2 nM [11]
Antipsychotic Binding
Atypical 3H]Raclopride

Clozapine yP ) [ ) ] ) P Ki: ~100-200 nM
Antipsychotic Binding
Atypical 3H]Spiperone

Risperidone y_p ) [ ) ) .p P Ki: ~3-5 nM [12]
Antipsychotic Binding

- Selective D2-like ) ]
Sulpiride Various Ki: ~10-30 nM

Antagonist

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o

proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (CAMP) levels. D2 receptor antagonists block this action of

dopamine.
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Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

Experimental Protocols

Detailed experimental methodologies are essential for the validation and replication of research
findings.

¢ Principle: This colorimetric assay measures the metabolic activity of Mycobacterium
tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and
turns pink upon reduction by metabolically active cells.

e Protocol:

o Prepare serial dilutions of the test compounds in a 96-well plate.
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Add a standardized inoculum of M. tuberculosis H37Rv to each well.

[e]

(¢]

Incubate the plates at 37°C for 5-7 days.

[¢]

Add Alamar Blue solution to each well and incubate for another 24 hours.

[¢]

The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration
that prevents a color change from blue to pink.[13][14][15][16]

e Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells,
mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan
crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
[18][19]

e Protocol:
o Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 48-72 hours).

o Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal
formation.

o Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Calculate the ICso value, which is the concentration of the compound that inhibits 50% of
cell growth compared to the control.[17][18][19][20][21]

¢ Principle: This assay determines the binding affinity of a compound to the D2 receptor by
measuring its ability to compete with a known radiolabeled ligand.[22][23]

e Protocol:

o Prepare cell membranes from cells expressing the human dopamine D2 receptor.
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o In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-

selective radioligand (e.g., [3H]-Spiperone) and varying concentrations of the test
compound.[22][24]

o Incubate at room temperature for 60-90 minutes to reach equilibrium.

o Separate the bound and free radioligand by rapid filtration through glass fiber filters.
o Wash the filters with ice-cold buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the ICso value and subsequently the Ki value using the Cheng-Prusoff equation.
[22][23][25]

The discovery and development of new drugs, including N-alkyl-N-methylbenzamide
derivatives, typically follows a structured workflow.

Compound Synthesis
& Characterization

Y

Primary In Vitro Screening
(e.g., MABA, MTT)

Y
Hit Identification
/

\

Secondary Screening
(e.g., Dose-Response, Receptor Binding)

Y
Lead Optimization
(SAR Studies)
Y
A

In Vivo Efficacy &
Toxicity Studies

/

Preclinical Development
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Caption: A typical workflow for the discovery and development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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